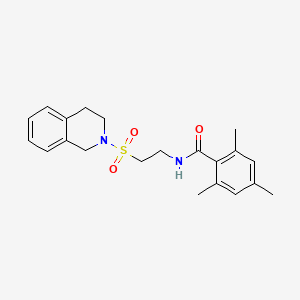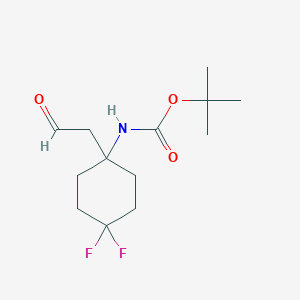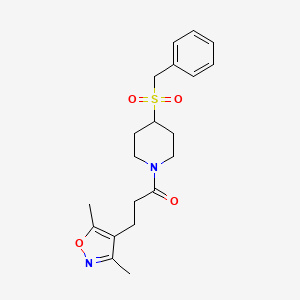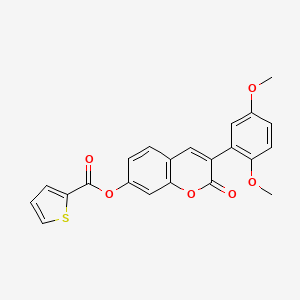
2-bromo-N-((4-(4-fluorophenyl)tetrahydro-2H-pyran-4-yl)methyl)-5-methoxybenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2-bromo-N-((4-(4-fluorophenyl)tetrahydro-2H-pyran-4-yl)methyl)-5-methoxybenzamide is a useful research compound. Its molecular formula is C20H21BrFNO3 and its molecular weight is 422.294. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis Techniques and Chemical Properties
- This compound is related to synthetic efforts in radiolabeling and studying cannabinoid receptors through positron emission tomography (PET), as demonstrated by the synthesis of N-(piperidin-1-yl)-5-(4-methoxyphenyl)-1-(2-chlorophenyl)-4-[18F]fluoro-1H-pyrazole-3-carboxamide for PET imaging of CB1 cannabinoid receptors (R. Katoch-Rouse & A. Horti, 2003). This research shows the broader potential for fluorinated compounds in neuroscience research.
- Another area of application is in the development of luminescent materials, where compounds such as 2-bromo-N-[(4-(4-fluorophenyl)tetrahydro-2H-pyran-4-yl)methyl]-5-methoxybenzamide could play a role in creating advanced materials with specific optical properties. For example, Fischer, Baier, and Mecking (2013) demonstrated the synthesis of bright emission-tuned nanoparticles from heterodifunctional polyfluorene building blocks, highlighting the potential of such compounds in material science and engineering (C. S. Fischer, M. Baier, & S. Mecking, 2013).
Pharmaceutical Applications
- The structure of 2-bromo-N-[(4-(4-fluorophenyl)tetrahydro-2H-pyran-4-yl)methyl]-5-methoxybenzamide suggests potential in medicinal chemistry, especially in the synthesis of new drug candidates. For instance, the research on radiosynthesis of a new radioiodinated ligand for serotonin-5HT2-receptors points towards the compound's utility in developing tracers for brain imaging and studying neurotransmission (J. Mertens et al., 1994).
Antimicrobial and Antidiabetic Potentials
- Studies on related bromophenols and benzamide derivatives have shown antimicrobial and antidiabetic activities. For example, Xu et al. (2003) isolated bromophenols from the marine red alga Rhodomela confervoides, displaying significant antimicrobial activity (N. Xu, Xiaoli Fan, et al., 2003). This suggests the potential for compounds like 2-bromo-N-[(4-(4-fluorophenyl)tetrahydro-2H-pyran-4-yl)methyl]-5-methoxybenzamide in developing new antimicrobial agents.
- Furthermore, the antidiabetic effect of compounds through PPARα/γ dual activation, as demonstrated by Jung et al. (2017), indicates the possibility of using such compounds in treating type 2 diabetes and related metabolic disorders (Yujung Jung et al., 2017).
properties
IUPAC Name |
2-bromo-N-[[4-(4-fluorophenyl)oxan-4-yl]methyl]-5-methoxybenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21BrFNO3/c1-25-16-6-7-18(21)17(12-16)19(24)23-13-20(8-10-26-11-9-20)14-2-4-15(22)5-3-14/h2-7,12H,8-11,13H2,1H3,(H,23,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YBNATZIIOHONQA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)Br)C(=O)NCC2(CCOCC2)C3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21BrFNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
422.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

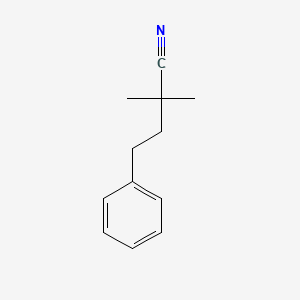
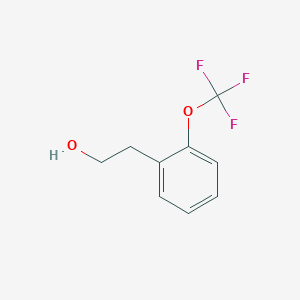
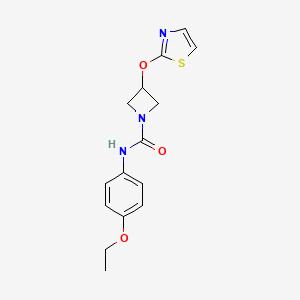
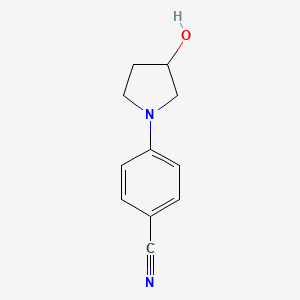
![N-(4,6-difluorobenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)-3-phenylpropanamide hydrochloride](/img/structure/B2844203.png)

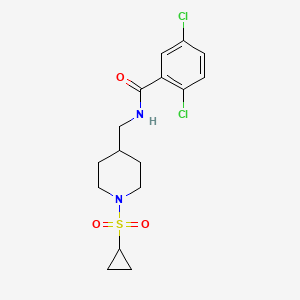
![ethyl 6-[(4-methoxyphenyl)sulfonyl]-3-methyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-2-carboxylate](/img/structure/B2844209.png)
![3,3,3-Trifluoro-1-[3-(quinoxalin-2-yloxy)pyrrolidin-1-yl]propan-1-one](/img/structure/B2844210.png)
